
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is a brominated organic compound with the molecular formula C15H20Br2 It is characterized by the presence of two bromine atoms and six methyl groups attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding de-brominated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can introduce carboxyl or ketone groups .
Applications De Recherche Scientifique
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atoms and methyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 3,4-Dibromohexane
- 2,2-Dibromohexane
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
Uniqueness
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions. Compared to other brominated compounds, it offers distinct properties that can be leveraged in various chemical and biological applications .
Propriétés
Formule moléculaire |
C15H20Br2 |
|---|---|
Poids moléculaire |
360.13 g/mol |
Nom IUPAC |
5,6-dibromo-1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H20Br2/c1-13(2)9-7-11(16)12(17)8-10(9)14(3,4)15(13,5)6/h7-8H,1-6H3 |
Clé InChI |
ITLDRLRGWPXKBT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=C(C=C2C(C1(C)C)(C)C)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



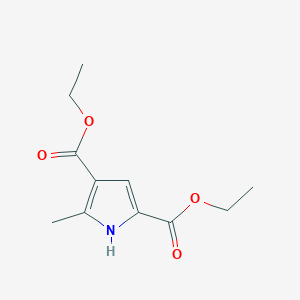

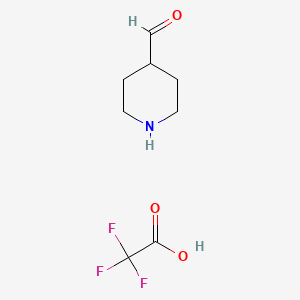


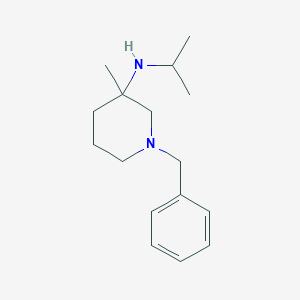
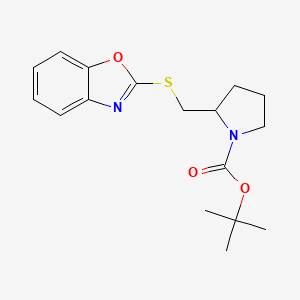

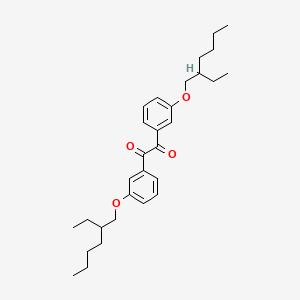

![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
